molecular formula C13H15F3N4O3 B2592736 ethyl 4-[1-(aminomethyl)-2,2,2-trifluoroethoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 866136-95-0

ethyl 4-[1-(aminomethyl)-2,2,2-trifluoroethoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2592736
CAS No.: 866136-95-0
M. Wt: 332.283
InChI Key: TUXFAFXUSUWJCW-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance (such as color and state of matter at room temperature) and any distinctive odors .


Synthesis Analysis

Synthesis analysis involves studying the methods used to create the compound. This can include the types of reactions used, the order in which reactants are combined, the conditions under which the synthesis occurs (such as temperature and pressure), and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the lengths and angles of the chemical bonds between them. Techniques used in this analysis can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

Physical and chemical properties analysis involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with other substances .

Scientific Research Applications

Selective Synthesis of Pyrazolo[3,4-b]pyridin-3-ones

  • Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These intermediates are readily converted to their 1-unsubstituted analogs, showcasing the versatility of the compound in synthesizing partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

Facile Synthesis of Pyrazolo[3,4-b]pyridine Products

  • A novel and efficient synthesis method for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products has been achieved via condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This synthesis process is useful for preparing new N-fused heterocycle products in good to excellent yields, demonstrating the chemical's utility in generating new molecular structures (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Synthesis of Pyrazolopyridine-4-carboxylates

  • Ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates have been prepared by reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and ethyl pyruvate. This process further illustrates the compound's relevance in synthesizing pyrazolopyridine derivatives, which are of interest in pharmaceutical research for their potential biological activities (Maqbool, Khan, Khan, Elliott, Munawar, Nasrullah, Bhatti, Nazeer, & Lin, 2013).

Antiviral Activity of Pyrazolo[3,4-b]pyridine Derivatives

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules to produce a certain effect. This is particularly relevant for compounds used as drugs or pesticides .

Safety and Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and reactivity. It can also include precautions for handling, storing, and disposing of the compound .

Future Directions

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Properties

IUPAC Name

ethyl 4-(3-amino-1,1,1-trifluoropropan-2-yl)oxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N4O3/c1-3-22-12(21)8-5-18-11-7(6-19-20(11)2)10(8)23-9(4-17)13(14,15)16/h5-6,9H,3-4,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXFAFXUSUWJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1OC(CN)C(F)(F)F)C=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326577
Record name ethyl 4-(3-amino-1,1,1-trifluoropropan-2-yl)oxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820387
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866136-95-0
Record name ethyl 4-(3-amino-1,1,1-trifluoropropan-2-yl)oxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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